REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([N:8]2[CH2:12][CH2:11][CH:10]([NH:13]C(OC(C)(C)C)=O)[CH2:9]2)[CH:3]=1.Cl>ClCCl.O1CCOCC1>[NH2:13][CH:10]1[CH2:11][CH2:12][N:8]([C:4]2[CH:3]=[C:2]([CH3:1])[CH:7]=[CH:6][N:5]=2)[CH2:9]1
|
Name
|
|
Quantity
|
0.72 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=NC=C1)N1CC(CC1)NC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added 1N aqueous sodium hydroxide (30 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate-tetrahydrofuran (2:1) three times
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CN(CC1)C1=NC=CC(=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 409 mg | |
YIELD: CALCULATEDPERCENTYIELD | 88.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |